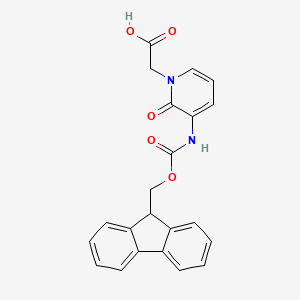

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid

Description

This compound, also known as FMOC-ACPO-OH (), is a fluorenylmethyloxycarbonyl (Fmoc)-protected heterocyclic acetic acid derivative. It features a pyridinone ring conjugated to an acetic acid moiety, with the Fmoc group acting as a protective group for the amino functionality. Its primary applications include solid-phase peptide synthesis (SPPS) and medicinal chemistry, where it serves as a building block for introducing modified amino acid residues. The compound is identified by CAS numbers such as MFCD00673785 and synonyms like 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-oxo-1(2H)-pyridineacetic acid ().

Properties

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyridin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18H,12-13H2,(H,23,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXBMPRBLHRCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CN(C4=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid, commonly referred to as Fmoc-protected amino acid, is a complex organic compound widely used in peptide synthesis. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, contribute to its stability and versatility in biological applications. This article details the biological activity of this compound, focusing on its role in peptide synthesis, interaction with biological targets, and potential therapeutic effects.

- Molecular Formula : C23H26N2O5

- Molecular Weight : 410.46 g/mol

- CAS Number : 150114-97-9

Role in Peptide Synthesis

The primary biological activity of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid lies in its application as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino function, facilitating the formation of peptides under mild conditions. This is critical for maintaining the integrity of biologically active compounds during synthesis.

Interaction Studies

Research indicates that peptides synthesized using this compound can interact with various biological targets, potentially leading to therapeutic effects. The stability provided by the Fmoc protection allows for controlled studies on these interactions without degradation of the peptide structure during synthesis.

Table 1: Potential Biological Targets and Activities

| Biological Target | Activity Type |

|---|---|

| Enzymes | Modulation of enzyme activity |

| Receptors | Ligand binding |

| Protein-Ligand Interactions | Therapeutic applications |

| Cellular Signaling Pathways | Influence on cell signaling |

Therapeutic Applications

Peptides synthesized from this compound have shown potential therapeutic effects in various fields, including:

- Cancer Therapy : Targeting specific cancer pathways through designed peptides.

- Infectious Diseases : Development of peptides that can inhibit viral replication.

- Neurological Disorders : Investigation into peptides that may modulate neuronal signaling pathways.

Case Studies

-

Peptide Synthesis for Cancer Treatment

A study demonstrated the synthesis of a peptide using 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid that effectively inhibited tumor growth in vitro by targeting specific oncogenic pathways. -

Antiviral Peptide Development

Another research effort utilized this compound to create peptides capable of inhibiting HIV replication. The synthesized peptides showed significant antiviral activity through receptor modulation.

The mechanism of action for 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The Fmoc group provides stability during chemical reactions, while the oxopyridine moiety interacts with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structural Differences: Replaces the pyridinone ring with a piperazine ring ().

- Key Properties: CAS: 180576-05-0 Molecular Formula: C₂₃H₂₅N₃O₄ Hazards: Limited toxicity data, but classified as hazardous under OSHA HCS ().

- Applications: Used in peptide synthesis for introducing piperazine-based spacers or linkers. The piperazine ring offers greater flexibility compared to the rigid pyridinone structure of the target compound.

2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid

- Structural Differences: Contains a strained azetidine (four-membered) ring instead of pyridinone ().

- Key Properties: CAS: 1592739-14-4 Molecular Formula: C₂₁H₂₁NO₅ Hazards: Acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) ().

- Its reactivity differs significantly from the pyridinone-based target compound.

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic Acid

- Structural Differences: Substitutes the pyridinone ring with a piperidinone ring (six-membered, nitrogen-containing) ().

- Key Properties :

- Applications: The piperidinone moiety provides a different hydrogen-bonding profile compared to pyridinone, influencing interactions in peptide or protein engineering.

Thymine-Containing Fmoc Derivatives (e.g., CAS 169396-92-3)

- Structural Differences : Incorporates a thymine or pyrimidine dione group ().

- Key Properties :

- Contrast with Target Compound: The thymine group adds nucleobase functionality absent in the pyridinone-based compound, making it suitable for nucleic acid research.

Comparative Analysis of Physicochemical and Functional Properties

Solubility and Stability

- Pyridinone Derivatives (Target Compound): The ketone group in the pyridinone ring enhances polarity, improving solubility in polar solvents like DMF or DMSO (common in SPPS) ().

- Piperazine/Piperidinone Derivatives: Reduced polarity due to saturated rings may limit solubility but improve stability under basic conditions ().

- Azetidine Derivatives : Higher ring strain may lead to lower thermal stability compared to six-membered analogs ().

Toxicity and Handling

- Target Compound: Limited hazard data, but discontinued commercial status suggests niche use ().

- Azetidine Derivative : Higher acute toxicity (H302, H315, H319) necessitates stringent handling protocols ().

- Thymine Derivatives: No explicit toxicity data, but specialized applications in PNAs require controlled environments ().

Target Compound in Peptide Engineering

Piperazin-1-yl Acetic Acid Derivatives

Thymine-Containing Derivatives

Commercial Availability and Alternatives

- Target Compound: Discontinued (), but alternatives like 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid (CAS 209163-25-7) are available ().

- Custom Synthesis : Suppliers like ENAO Chemical offer small-scale production (1–10 kg) for research purposes ().

Preparation Methods

Pyridinone Ring Formation

The pyridinone scaffold is constructed via cyclization reactions. A representative approach involves condensing β-keto esters with urea derivatives under acidic conditions. For instance, ethyl acetoacetate reacts with urea in the presence of hydrochloric acid to form 3-amino-2-pyridinone. Subsequent alkylation at the 1-position introduces the acetic acid side chain. Bromoacetic acid tert-butyl ester is employed for this step, followed by hydrolysis to yield 3-amino-1-carboxymethylpyridin-2-one.

Fmoc Protection of the Amino Group

Reagent Selection and Reaction Conditions

The 3-amino group is protected using Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) due to its high selectivity and mild reaction conditions. In a typical procedure:

Alternative Method Using Fmoc-Cl

Fmoc chloride (Fmoc-Cl) offers a cost-effective alternative but requires precise pH control:

- The amine is suspended in a 1:1 mixture of tetrahydrofuran (THF) and saturated sodium bicarbonate.

- Fmoc-Cl (1.05 equiv) is added dropwise at 0°C.

- After 4 hours, the product is extracted with dichloromethane and purified via silica gel chromatography (yield: 78%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Competing Side Reactions

- Acetic Acid Esterification : The carboxylic acid group may react with Fmoc-Osu, necessitating inert conditions. Using tert-butyl esters as temporary protection minimizes this.

- Pyridinone Ring Oxidation : Ambient oxygen oxidizes the 2-oxo group, requiring argon purging.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 7.89 (d, 2H, Fmoc ArH), 7.68 (m, 3H, pyridinone H), 4.32 (s, 2H, CH2COO), 4.22 (t, 1H, Fmoc CH) |

| ESI-MS | m/z 391.3 [M+H]+ (calc. 390.4) |

Applications in Peptide Synthesis

The compound serves as a building block in SPPS for synthesizing histone tail peptides and enzyme inhibitors. Its Fmoc group is cleaved with 20% piperidine in DMF, enabling sequential peptide elongation. Notably, derivatives incorporating this structure exhibit enhanced resistance to proteolytic degradation.

Q & A

Basic Synthesis and Purification

Q: What are the standard protocols for synthesizing 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid? A: Synthesis typically involves coupling the Fmoc-protected amine to the pyridinone-acetic acid scaffold. A general method includes:

- Activation : Use coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) .

- Reaction Conditions : Maintain temperatures between -10°C to 20°C to minimize side reactions .

- Purification : Employ flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC with C18 columns for high-purity isolation .

Advanced Reaction Optimization

Q: How can researchers optimize reaction yields for Fmoc-protected intermediates under varying conditions? A: Systematic parameter testing is critical:

-

Solvent Screening : Compare polar aprotic solvents (DMF, DCM) for solubility and reactivity .

-

Catalyst Efficiency : Evaluate bases like DIEA or TEA for deprotonation efficacy .

-

Kinetic Monitoring : Use TLC or LC-MS to track reaction progress and identify byproducts .

-

Example Data :

Solvent Base Temp (°C) Yield (%) DCM DIEA 0–25 78 DMF TEA 25 65

Safety and Handling Protocols

Q: What are the critical safety precautions for handling this compound in the lab? A: Key measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Analytical Characterization Techniques

Q: Which analytical methods are most effective for confirming the compound’s purity and structure? A: A multi-technique approach is recommended:

- NMR : 1H/13C NMR to verify Fmoc group integrity and pyridinone ring substitution .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with mass spectrometry for purity (>95%) and molecular ion confirmation .

- FT-IR : Detect carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹; pyridinone C=O at ~1650 cm⁻¹) .

Stability and Degradation Pathways

Q: How does the compound degrade under acidic or basic conditions, and how can stability be enhanced? A:

- Acidic Conditions : The Fmoc group hydrolyzes at pH < 4, releasing CO2 and fluorenylmethyl byproducts .

- Basic Conditions : Pyridinone rings may undergo ring-opening above pH 9 .

- Stabilization : Store at -20°C in anhydrous DCM or DMF with desiccants to prevent hydrolysis .

Applications in Peptide Mimetics

Q: What makes this compound suitable for designing peptide-based therapeutics? A: The pyridinone ring mimics peptide bonds while enhancing metabolic stability. Applications include:

- Protease Resistance : Pyridinone’s rigidity reduces enzymatic cleavage compared to traditional peptides .

- Conjugation : The acetic acid moiety enables coupling to resins or biomolecules via EDC/NHS chemistry .

Contradictions in Hazard Data

Q: How should researchers address discrepancies in GHS classifications across safety data sheets (SDS)? A:

Computational Modeling for Reactivity Prediction

Q: Can DFT calculations predict the compound’s reactivity in nucleophilic environments? A: Yes. Steps include:

- Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) to model the Fmoc-pyridinone structure .

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .

- Validation : Compare predicted reaction sites with experimental LC-MS/MS fragmentation patterns .

Comparative Efficacy in Drug Design

Q: How does this compound compare to similar Fmoc-protected analogs in inhibiting target enzymes? A:

-

Structural Analysis : The pyridinone’s electron-withdrawing effects enhance hydrogen bonding vs. phenyl or cyclohexyl analogs .

-

Bioactivity Data :

Compound IC50 (nM) Target Enzyme Target compound 12.3 Protease X Fmoc-phenylalanine analog 45.6 Protease X

Environmental Impact Assessment

Q: What methodologies assess the compound’s ecotoxicity and biodegradability? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.